molecular formula C9H9BrO B3225389 (E)-3-(2-Bromophenyl)prop-2-EN-1-OL CAS No. 124854-94-0

(E)-3-(2-Bromophenyl)prop-2-EN-1-OL

Cat. No.: B3225389
CAS No.: 124854-94-0
M. Wt: 213.07 g/mol
InChI Key: GZGNPOOSJRVAAL-HWKANZROSA-N
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Description

(E)-3-(2-Bromophenyl)prop-2-EN-1-OL is an organic compound with the molecular formula C9H9BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Bromophenyl)prop-2-EN-1-OL can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Bromophenyl)prop-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-bromobenzaldehyde or 2-bromobenzoic acid, while reduction can produce 2-bromophenylethanol.

Scientific Research Applications

(E)-3-(2-Bromophenyl)prop-2-EN-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-Bromophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The bromine atom and the propenol group play crucial roles in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their functions and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Chlorophenyl)prop-2-EN-1-OL: Similar structure with a chlorine atom instead of bromine.

    (E)-3-(2-Fluorophenyl)prop-2-EN-1-OL: Contains a fluorine atom in place of bromine.

    (E)-3-(2-Iodophenyl)prop-2-EN-1-OL: Features an iodine atom instead of bromine.

Uniqueness

(E)-3-(2-Bromophenyl)prop-2-EN-1-OL is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGNPOOSJRVAAL-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(2-Bromophenyl)prop-2-EN-1-OL
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Reactant of Route 6
(E)-3-(2-Bromophenyl)prop-2-EN-1-OL

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